molecular formula C7H3ClN2O2 B15172087 2-Chloro-6-cyanoisonicotinic acid

2-Chloro-6-cyanoisonicotinic acid

Cat. No.: B15172087
M. Wt: 182.56 g/mol
InChI Key: DRCLMCUVOXIPAM-UHFFFAOYSA-N
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Description

2-Chloro-6-cyanoisonicotinic acid is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 2-position and a cyano group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyanoisonicotinic acid typically involves the chlorination of 6-cyanoisonicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-Cyanoisonicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-cyanoisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are employed.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.

Major Products:

    Substitution: Formation of 2-amino-6-cyanoisonicotinic acid or 2-thio-6-cyanoisonicotinic acid.

    Reduction: Formation of 2-chloro-6-aminomethylisonicotinic acid.

    Oxidation: Formation of 2-chloro-6-cyanopyridine-3-carboxylic acid.

Scientific Research Applications

2-Chloro-6-cyanoisonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyanoisonicotinic acid involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication. The compound’s cyano group plays a crucial role in binding to the active site of the target enzyme, thereby inhibiting its function.

Comparison with Similar Compounds

  • 2-Chloroisonicotinic acid
  • 6-Cyanoisonicotinic acid
  • 2,6-Dichloroisonicotinic acid

Comparison: 2-Chloro-6-cyanoisonicotinic acid is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity. Compared to 2-chloroisonicotinic acid, the cyano group enhances its potential as an antimicrobial agent. In contrast, 6-cyanoisonicotinic acid lacks the chlorine atom, resulting in different reactivity patterns. 2,6-Dichloroisonicotinic acid, while similar, has two chlorine atoms, which may affect its solubility and interaction with biological targets .

Properties

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.56 g/mol

IUPAC Name

2-chloro-6-cyanopyridine-4-carboxylic acid

InChI

InChI=1S/C7H3ClN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2H,(H,11,12)

InChI Key

DRCLMCUVOXIPAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)Cl)C(=O)O

Origin of Product

United States

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